Cas no 15073-00-4 (4α-Methylcholesterol)

4α-Methylcholesterol is a sterol derivative with distinct structural and functional properties. It serves as a valuable tool in organic synthesis, particularly in the preparation of cholesterol derivatives. Its presence in biological systems is minimal, making it a valuable research compound for elucidating sterol metabolism. 4α-Methylcholesterol offers high purity and stability, facilitating its use in a variety of chemical transformations.
4α-Methylcholesterol structure
4α-Methylcholesterol structure
商品名:4α-Methylcholesterol
CAS番号:15073-00-4
MF:C28H48O
メガワット:400.68012
CID:2011180
PubChem ID:129669055

4α-Methylcholesterol 化学的及び物理的性質

名前と識別子

    • (3beta,4alpha)-4-Methylcholest-5-en-3-ol
    • 4α-Methyl-cholest-5-en-3β-ol
    • 4α-Methylcholesterol
    • AKOS040756870
    • CS-0145851
    • 4?-Methyl-cholest-5-en-3?-ol
    • DA-49761
    • QAA07300
    • Cholest-5-en-3-ol, 4-methyl-, (3b,4a)-
    • HY-N8531
    • 4a-methylcholesterol
    • 4
    • 4??-Methylcholesterol
    • 15073-00-4
    • (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;
    • 4alpha-Methylcholesterol
    • 4a-Methyl-cholest-5-en-3b-ol
    • (3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • A-Methylcholesterol
    • インチ: InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3
    • InChIKey: PZELUKPNJYWGOY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CCCC(C)C1CCC2C3CC=C4C(C)C(O)CCC4(C)C3CCC12C |t:14|

計算された属性

  • せいみつぶんしりょう: 400.370516150g/mol
  • どういたいしつりょう: 400.370516150g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 8.9

4α-Methylcholesterol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M295715-25mg
4a-Methyl-cholest-5-en-3b-ol
15073-00-4
25mg
$884.00 2023-05-18
TRC
M295715-50mg
4a-Methyl-cholest-5-en-3b-ol
15073-00-4
50mg
$ 1633.00 2023-09-07
MedChemExpress
HY-N8531-5mg
4α-Methylcholesterol
15073-00-4
5mg
¥9000 2022-06-06
A2B Chem LLC
AW55324-10mg
Cholest-5-en-3-ol, 4-methyl-, (3b,4a)-
15073-00-4
10mg
$489.00 2024-04-20
MedChemExpress
HY-N8531-10mg
4α-Methylcholesterol
15073-00-4
10mg
¥15000 2022-06-06
TRC
M295715-5mg
4a-Methyl-cholest-5-en-3b-ol
15073-00-4
5mg
$224.00 2023-05-18
TRC
M295715-100mg
4a-Methyl-cholest-5-en-3b-ol
15073-00-4
100mg
$ 3105.00 2023-09-07
MedChemExpress
HY-N8531-5mg
4α-Methylcholesterol
15073-00-4
5mg
¥9000 2021-07-08
MedChemExpress
HY-N8531-25mg
4α-Methylcholesterol
15073-00-4
25mg
¥26000 2021-07-08
A2B Chem LLC
AW55324-50mg
Cholest-5-en-3-ol, 4-methyl-, (3b,4a)-
15073-00-4
50mg
$1707.00 2024-04-20

4α-Methylcholesterol 関連文献

4α-Methylcholesterolに関する追加情報

(3beta,4alpha)-4-Methylcholest-5-en-3-ol: A Comprehensive Overview

The compound with CAS No. 15073-00-4, commonly referred to as (3beta,4alpha)-4-Methylcholest-5-en-3-ol, is a steroidal alcohol with significant biological activity and potential applications in various fields. This compound belongs to the class of cholestane derivatives, which are known for their structural diversity and functional versatility. Recent studies have highlighted its role in lipid metabolism, inflammation modulation, and its potential as a precursor for bioactive molecules.

Chemical Structure and Properties

(3beta,4alpha)-4-Methylcholest-5-en-3-ol features a cholestane skeleton with a methyl group at the 4-alpha position and a hydroxyl group at the 3-beta position. Its molecular formula is C28H46O, and it exhibits a unique stereochemistry that contributes to its biological activity. The compound's structure allows for interactions with cellular membranes and lipid rafts, making it a subject of interest in membrane biology and drug delivery systems.

Biological Activity and Applications

Recent research has demonstrated that (3beta,4alpha)-4-Methylcholest-5-en-3-ol exhibits potent anti-inflammatory properties. Studies conducted in vitro have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of anti-inflammatory therapies, particularly for conditions like arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential role in lipid metabolism regulation. Preclinical studies suggest that it may enhance cholesterol efflux from macrophages, thereby reducing the risk of atherosclerosis. This finding aligns with its structural similarity to cholesterol and its ability to interact with lipid transport proteins.

Synthesis and Isolation

The synthesis of (3beta,4alpha)-4-Methylcholest-5-en-3-ol involves multi-step organic reactions, including oxidation, reduction, and stereoselective synthesis techniques. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are essential for pharmacological studies.

Moreover, this compound can be isolated from natural sources such as marine sponges and certain fungal species. Its natural occurrence suggests evolutionary significance and potential ecological roles in interspecies communication or defense mechanisms.

Safety and Toxicology

Preliminary toxicological studies indicate that (3beta,4alpha)-4-Methylcholest-5-en-3-ol has a low acute toxicity profile. However, chronic exposure studies are still underway to fully assess its safety profile for therapeutic applications. Regulatory agencies require comprehensive safety evaluations before this compound can be approved for clinical use.

Future Directions

The future of (3beta,4alpha)-4-Methylcholest-5-en-3-ol lies in its potential as a lead molecule for drug development. Ongoing research is focused on optimizing its bioavailability and efficacy through structural modifications. Additionally, investigations into its mechanism of action at the molecular level are expected to uncover new therapeutic targets.

In conclusion, (3beta,4alpha)-4-Methylcholest-5-en-3-ol represents a valuable compound with diverse biological activities and promising therapeutic potential. As research continues to unravel its mechanisms and applications, this compound is poised to make significant contributions to the fields of pharmacology and biotechnology.

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Amadis Chemical Company Limited
(CAS:15073-00-4)4α-Methylcholesterol
A1012968
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):193.0/483.0/772.0